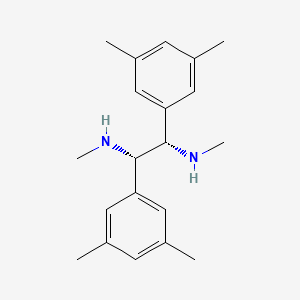
(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-N1,N2-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-N1,N2-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C20H28N2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-N1,N2-dimethylethane-1,2-diamine is a synthetic compound with potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.
- Common Name : this compound
- CAS Number : 220665-49-6
- Molecular Formula : C20H28N2
- Molecular Weight : 296.46 g/mol
- Storage Conditions : 2-8°C
Synthesis
The synthesis of this compound involves the reaction of 3,5-dimethylbenzylamine derivatives with ethylenediamine in the presence of suitable catalysts. The reaction conditions typically require controlled temperatures and inert atmospheres to prevent degradation of the product.
Antimicrobial Properties
Research indicates that compounds related to ethylenediamines exhibit significant antimicrobial activity. For instance:
- Study Findings : In vitro tests have shown that derivatives of ethylenediamine can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Cytotoxicity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines:
- Cytotoxicity Testing : Compounds derived from ethylenediamine have been evaluated for their cytotoxic effects using MTT assays against various cancer cell lines. Results indicate a dose-dependent response with significant inhibition at higher concentrations .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Functional Groups : The presence of dimethylamino groups enhances solubility and bioactivity.
- Substituents : Variations in the phenyl groups can significantly affect the compound's interaction with biological targets.
Properties
Molecular Formula |
C20H28N2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(1S,2S)-1,2-bis(3,5-dimethylphenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H28N2/c1-13-7-14(2)10-17(9-13)19(21-5)20(22-6)18-11-15(3)8-16(4)12-18/h7-12,19-22H,1-6H3/t19-,20-/m0/s1 |
InChI Key |
KGNYXNQPVQZJLJ-PMACEKPBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]([C@H](C2=CC(=CC(=C2)C)C)NC)NC)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)NC)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















